molecular formula C13H13N3O2 B7544058 N-cyclopropyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

N-cyclopropyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B7544058
M. Wt: 243.26 g/mol
InChI Key: ALRGIMXXRWIOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, also known as CPA-15, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide involves the activation of the Nrf2/ARE (nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway. The Nrf2/ARE pathway is a cellular defense mechanism that regulates the expression of antioxidant and detoxifying enzymes. N-cyclopropyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide activates the Nrf2/ARE pathway by binding to Keap1 (Kelch-like ECH-associated protein 1), a negative regulator of the pathway, and promoting the translocation of Nrf2 to the nucleus. Once in the nucleus, Nrf2 binds to the ARE and activates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide has been found to have various biochemical and physiological effects. The compound can reduce oxidative stress, inflammation, and apoptosis. It can also improve mitochondrial function and enhance the activity of antioxidant and detoxifying enzymes. In addition, N-cyclopropyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide can inhibit the proliferation and migration of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclopropyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is its high potency and selectivity. The compound has been found to have a low toxicity profile and can be easily synthesized in the laboratory. However, one of the limitations of N-cyclopropyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is its poor solubility in water, which can make it challenging to administer in vivo. In addition, further studies are needed to determine the optimal dosage and duration of treatment for different diseases.

Future Directions

There are several future directions for the research of N-cyclopropyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide. One direction is to investigate the potential of the compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore the use of N-cyclopropyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide as an adjuvant therapy for cancer treatment. In addition, further studies are needed to elucidate the mechanism of action of N-cyclopropyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide and its effects on different cellular pathways. Finally, the development of novel analogs of N-cyclopropyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide with improved solubility and efficacy is also an area of future research.
Conclusion:
In conclusion, N-cyclopropyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a promising compound with potential therapeutic applications. The compound has been found to have neuroprotective, anti-inflammatory, and anti-tumor properties. The mechanism of action of N-cyclopropyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide involves the activation of the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. While there are some limitations to the use of N-cyclopropyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, the compound has several advantages, including its high potency and selectivity. Future research on N-cyclopropyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide will help to further elucidate its therapeutic potential and pave the way for the development of new treatments for various diseases.

Synthesis Methods

The synthesis of N-cyclopropyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide involves the reaction of cyclopropylamine with 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and DMAP (4-dimethylaminopyridine). The resulting product is then treated with acetic anhydride to obtain N-cyclopropyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide. The synthesis method has been optimized to yield high purity and high yield of the product.

Scientific Research Applications

N-cyclopropyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications. The compound has been found to have neuroprotective, anti-inflammatory, and anti-tumor properties. In vitro studies have shown that N-cyclopropyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide can protect neuronal cells from oxidative stress-induced cell death and reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that N-cyclopropyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide can inhibit tumor growth and improve the survival rate of mice with cancer.

properties

IUPAC Name

N-cyclopropyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-11(14-10-6-7-10)8-12-15-16-13(18-12)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRGIMXXRWIOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

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